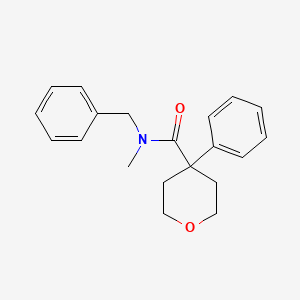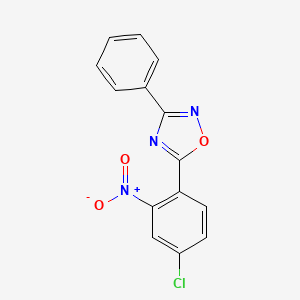![molecular formula C16H17NO4S B5807014 N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5807014.png)
N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, also known as MPPG, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPPG is a glycine receptor antagonist, which means that it can block the binding of glycine to its receptor. This property makes MPPG a useful tool for studying the role of glycine in various physiological and biochemical processes.
作用机制
N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine acts as a competitive antagonist of glycine receptors, which are ligand-gated ion channels that mediate the inhibitory effects of glycine in the nervous system. By blocking the binding of glycine to its receptors, this compound can reduce the inhibitory effects of glycine and enhance the excitatory effects of other neurotransmitters, such as glutamate.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound depend on the specific system being studied. In the nervous system, this compound can enhance the excitatory effects of glutamate and increase neuronal activity. In the immune system, this compound can modulate the production of cytokines and affect the activity of immune cells.
实验室实验的优点和局限性
One of the main advantages of using N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine in lab experiments is its specificity for glycine receptors. This allows researchers to selectively block the effects of glycine and study the effects of other neurotransmitters. However, this compound can also have off-target effects on other receptors and ion channels, which can complicate the interpretation of experimental results.
List as many
未来方向
As possible:
There are several future directions for research on N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine and its applications. One area of interest is the role of glycine in pain modulation, and how this compound can be used to develop new pain medications. Another area of interest is the effects of this compound on sleep regulation, and how it can be used to treat sleep disorders. Additionally, this compound may have applications in the treatment of neurological and psychiatric disorders, such as schizophrenia and depression. Further research is needed to fully understand the potential applications of this compound in these areas.
合成方法
The synthesis of N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves several steps, including the reaction of 2-methylphenylamine with paraformaldehyde to form 2-methylbenzylamine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to form this compound. The overall yield of this process is around 50%, and the purity of the final product can be improved through recrystallization.
科学研究应用
N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has been used in various scientific studies to investigate the role of glycine in different physiological and biochemical processes. For example, this compound has been used to study the role of glycine in pain modulation, sleep regulation, and motor control. This compound has also been used to investigate the effects of glycine on the nervous system and the immune system.
属性
IUPAC Name |
2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-7-9-14(10-8-12)22(20,21)17(11-16(18)19)15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIQRGPBAKQICO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5806957.png)
![2-[(5-tert-butyl-2-methylphenyl)thio]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5806964.png)

![dimethyl 3-methyl-5-[(2-pyrazinylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5806986.png)


![7-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5806997.png)
![N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5807005.png)
![[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5807019.png)

![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5807029.png)

![4-bromobenzaldehyde [4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5807042.png)